1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate CAS number
1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate CAS number
Technical Monograph: 1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate
Part 1: Executive Summary & Chemical Identity
1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate (CAS: 188847-00-9 ) is a pivotal heterocyclic building block in modern medicinal chemistry. Structurally, it is an orthogonally protected pyrrolidine scaffold featuring a benzyloxycarbonyl (Cbz) group at the nitrogen (position 1) and a methyl ester at position 3.
This dual-functionalized architecture makes it an ideal precursor for synthesizing chiral pyrrolidine derivatives , which are ubiquitous in FDA-approved therapeutics, particularly in the fields of kinase inhibitors , GPCR modulators , and targeted protein degraders (PROTACs) . Its "dicarboxylate" nomenclature highlights the presence of two carbonyl-derived functionalities: the carbamate protecting group at
Chemical Identity Data
| Property | Specification |
| CAS Number | 188847-00-9 |
| IUPAC Name | 1-O-benzyl 3-O-methyl pyrrolidine-1,3-dicarboxylate |
| Common Synonyms | Methyl 1-Cbz-pyrrolidine-3-carboxylate; N-Cbz-3-methoxycarbonylpyrrolidine |
| Molecular Formula | |
| Molecular Weight | 263.29 g/mol |
| SMILES | COC(=O)C1CCN(C1)C(=O)OCC2=CC=CC=C2 |
| Stereochemistry | Racemic (unless specified as (R)- or (S)- isomer) |
Part 2: Synthesis & Manufacturing Protocols
The synthesis of CAS 188847-00-9 requires precise control over regio- and chemoselectivity to ensure the integrity of the carbamate and ester moieties. Below are the two primary industrial routes, selected for their scalability and yield reliability.
Route A: The "Protection-First" Strategy (Recommended)
This route minimizes the risk of polymerization inherent to free amino esters and is preferred for large-scale batches.
-
Starting Material: Pyrrolidine-3-carboxylic acid.
-
Step 1: N-Protection (Schotten-Baumann Conditions)
-
Reagents: Benzyl chloroformate (Cbz-Cl), Sodium Bicarbonate (
). -
Solvent: Water/THF or Water/Dioxane (1:1).
-
Protocol: The amino acid is dissolved in the basic aqueous medium. Cbz-Cl is added dropwise at 0°C to prevent hydrolysis. The pH is maintained at ~9.
-
Mechanism: Nucleophilic attack of the secondary amine on the carbonyl of Cbz-Cl, displacing chloride.
-
-
Step 2: Esterification
-
Reagents: Methanol (
), Thionyl Chloride ( ) or Trimethylsilyl chloride ( ). -
Protocol: The N-Cbz acid is dissolved in dry MeOH.
is added at 0°C (generating in situ). The mixture is refluxed.[1] -
Outcome: Quantitative conversion to the methyl ester.
-
Route B: Direct Acylation of the Amino Ester
Used when the methyl ester (as HCl salt) is the available starting stock.
-
Starting Material: Methyl pyrrolidine-3-carboxylate hydrochloride.
-
Reaction:
-
Reagents: Cbz-Cl, Triethylamine (
) or Diisopropylethylamine (DIPEA). -
Solvent: Dichloromethane (
). -
Protocol: The amine salt is suspended in DCM. Base is added to liberate the free amine, followed by slow addition of Cbz-Cl at 0°C.
-
Purification: Silica gel chromatography (Hexanes/Ethyl Acetate).
-
Synthesis Workflow Diagram
Caption: Two-step industrial synthesis pathway highlighting the "Protection-First" strategy for maximum yield.
Part 3: Applications in Drug Discovery
CAS 188847-00-9 serves as a "chiral pool" precursor. By resolving the racemate or starting with chiral precursors, researchers access the (3R) or (3S) enantiomers, which are critical for target selectivity.
Kinase Inhibitors (RAS/ERK Pathways)
The pyrrolidine core provides a rigid scaffold that directs substituents into specific pockets of enzymes.
-
Mechanism: The C3-ester is converted to an amide or alcohol, serving as a linker to pharmacophores binding to the ATP-binding site.
-
Example: Synthesis of ERK inhibitors (e.g., MK-8353 analogs) often utilizes the (S)-isomer of this scaffold to position substituents for optimal hydrogen bonding.
Targeted Protein Degradation (PROTACs)
-
Role: The pyrrolidine ring acts as a linker rigidifier .
-
Utility: The orthogonal protection allows selective deprotection:
-
C3-Hydrolysis: Exposes the acid for attachment to the E3 ligase ligand (e.g., VHL or Cereblon binders).
-
N-Deprotection: Hydrogenolysis (
) removes the Cbz group, freeing the amine for attachment to the Target Protein ligand.
-
Peptidomimetics
-
Application: Used to synthesize non-natural amino acids (proline analogs) that restrict peptide backbone conformation, enhancing metabolic stability against proteases.
Application Logic Flow
Caption: Divergent synthetic utility of CAS 188847-00-9 in generating high-value medicinal chemistry intermediates.
Part 4: Physical Properties & Handling
While specific experimental values for the racemate are often proprietary to batch certificates, the following physicochemical profile is standard for this class of esters.
| Property | Value / Description |
| Physical State | Viscous colorless to pale yellow liquid or low-melting solid. |
| Solubility | Soluble in DCM, Ethyl Acetate, Methanol, DMSO. Insoluble in water.[2] |
| LogP (Calculated) | ~1.6 (Lipophilic, suitable for membrane permeability). |
| Boiling Point | Predicted ~350°C (Decomposes before boiling at atm pressure). |
| Storage | 2-8°C, Inert atmosphere (Argon/Nitrogen). Moisture sensitive. |
Safety Profile (GHS Classifications):
-
H315: Causes skin irritation.[3]
-
Precaution: Handle in a fume hood with nitrile gloves. Avoid inhalation of vapors during rotary evaporation.
References
-
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 11346067: 1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate. Retrieved from [Link]
- European Patent Office. (2019). 1-Cyano-pyrrolidine derivatives as DUB inhibitors (EP 3433246 B1).
